molecular formula C7H15NO B1320136 (3-Methylpiperidin-3-yl)methanol CAS No. 221298-00-6

(3-Methylpiperidin-3-yl)methanol

Cat. No.: B1320136
CAS No.: 221298-00-6
M. Wt: 129.2 g/mol
InChI Key: DMGCHHGYZKQCNX-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

(3-Methylpiperidin-3-yl)methanol is a piperidine derivative with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g/mol . Its systematic IUPAC name, This compound , reflects its structural features: a six-membered piperidine ring with a methyl group and a hydroxymethyl group attached to the third carbon. Key identifiers include:

Property Value
CAS Registry Number 221298-00-6
SMILES CC1(CCCNC1)CO
InChI InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3
Synonyms 3-(Hydroxymethyl)-3-methylpiperidine; (3-Methyl-3-piperidinyl)methanol

The compound’s stereochemical complexity arises from the axial or equatorial positioning of substituents on the piperidine ring, a feature critical to its reactivity.

Historical Context in Piperidine Chemistry

Piperidine derivatives have been studied since the mid-19th century, with piperidine itself first isolated from black pepper alkaloids by Auguste Cahours and Thomas Anderson. The structural elucidation of piperidine in the 1880s by Albert Ladenburg marked a turning point in heterocyclic chemistry, enabling targeted synthesis of derivatives. This compound emerged as part of broader efforts to functionalize piperidine for pharmaceutical applications, particularly in the late 20th century. Its synthesis often leverages classical methods such as hydrogenation of pyridine derivatives or reductive amination.

Significance in Organic Chemistry Research

This compound serves as a versatile intermediate in asymmetric synthesis and drug development:

  • Catalysis : Used in enantioselective reactions, such as the addition of diethylzinc to aldehydes, where its chiral centers influence stereochemical outcomes.
  • Pharmaceuticals : Acts as a building block for orexin receptor antagonists (e.g., MK-6096) and sigma-1 receptor ligands.
  • Structural Studies : Computational analyses of its conformation (e.g., chair vs. boat) inform molecular docking simulations for drug design.

Overview of Academic Literature and Research Focus

Recent studies emphasize synthetic optimization and applications:

  • Synthetic Routes : Biocatalytic transamination and crystallization-induced dynamic resolution have been employed to achieve high enantiomeric purity.
  • Drug Discovery : Derivatives of this compound show promise in targeting neurological disorders, with compound 1 (a sigma-1 receptor agonist) exhibiting a Kᵢ value of 3.2 nM.
  • Computational Modeling : Molecular dynamics simulations reveal interactions with key amino acid residues (e.g., Glu172, Asp126) in receptor binding sites.

Tables and structural analyses dominate the literature, with a focus on reaction yields, stereochemical outcomes, and pharmacological activity. Research gaps include limited data on large-scale industrial synthesis and environmental impact.

Properties

IUPAC Name

(3-methylpiperidin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGCHHGYZKQCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598913
Record name (3-Methylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221298-00-6
Record name (3-Methylpiperidin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methylpiperidin-3-yl)methanol
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Preparation Methods

Asymmetric Synthesis via Michael Reaction and Biocatalytic Transamination

A prominent method for preparing (3-Methylpiperidin-3-yl)methanol derivatives, particularly the (3R,6R)-6-methyl isomer, involves a four-step process starting from methyl vinyl ketone and diethyl malonate:

  • Step 1: Solvent-free Michael Reaction
    Methyl vinyl ketone reacts with diethyl malonate under solvent-free conditions to form a lactam acid mixture containing trans and cis isomers.

  • Step 2: Biocatalytic Transamination
    The lactam acid mixture undergoes a biocatalytic transamination, which introduces the amino group stereoselectively.

  • Step 3: Crystallization-Induced Dynamic Resolution
    This key step converts the trans/cis mixture into the desired trans-lactam acid salt with >95% diastereomeric excess and 91% yield, enhancing stereochemical purity.

  • Step 4: Reduction to this compound
    The lactam acid salt is reduced to the target alcohol.

This method achieves an overall yield of approximately 40% and is notable for its practical scalability and stereochemical control.

Step Reaction Type Key Features Yield / Purity
1 Solvent-free Michael Reaction Formation of lactam acid mixture Not specified
2 Biocatalytic Transamination Stereoselective amination Not specified
3 Crystallization-Induced Resolution >95% diastereomeric excess, 91% yield >95% de, 91% yield
4 Reduction Conversion to this compound Overall 40% yield from start

Alkylation and Reduction Route

Another common synthetic approach involves:

This method is often used to prepare the hydrochloride salt form of (S)-(3-Methylpiperidin-3-yl)methanol, which is characterized by a molecular formula C7H16ClNO and molecular weight 165.66 g/mol.

Catalytic and Chiral Auxiliary Methods

In related piperidine derivatives, improved processes have been reported involving:

Though these methods are described for analogs like N-protected 4-(4-fluorophenyl)piperidin-3-yl)methanol, the principles can be adapted for this compound synthesis to improve enantiomeric purity and yield.

Analytical Confirmation and Purity Assessment

Summary Table of Preparation Methods

Methodology Starting Materials Key Steps Advantages Yield / Purity References
Asymmetric synthesis via Michael + Biocatalytic transamination Methyl vinyl ketone, diethyl malonate Michael reaction, transamination, crystallization resolution, reduction High stereoselectivity, scalable ~40% overall yield, >95% de
Alkylation and reduction Piperidine derivatives Alkylation at 3-position, reduction Simpler, direct approach Purity ~97% (hydrochloride salt)
Chiral catalyst-mediated synthesis 3-(4-fluorophenyl)acrylaldehyde analogs Catalytic addition, dehydration, reduction Improved enantiomeric excess ~38-75% yield, >99% ee

Chemical Reactions Analysis

Types of Reactions: (3-Methylpiperidin-3-yl)methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxyl group and the nitrogen atom in the piperidine ring.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides and amines .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield corresponding ketones or aldehydes, while reduction can produce various alcohols and amines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
This compound has been studied for its interactions with various adrenergic receptors, particularly the alpha-2 adrenergic receptor subtypes. Research indicates that derivatives of (3-Methylpiperidin-3-yl)methanol can act as selective antagonists for the alpha-2C subtype, which is implicated in the treatment of mental health disorders, such as anxiety and depression . The compound's ability to modulate neurotransmitter activity makes it a candidate for drug development targeting central nervous system disorders.

Case Study: Alpha-2C Antagonists
A patent describes the use of this compound derivatives as alpha-2C antagonists. These compounds have shown promise in preclinical studies for alleviating stress-induced mental disturbances . The selective nature of these compounds could lead to fewer side effects compared to non-selective adrenergic antagonists.

Organic Synthesis

Building Block for Heterocycles
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple organic reactions, including Mannich reactions, which are crucial for forming complex molecular architectures .

Data Table: Synthesis Reactions Involving this compound

Reaction TypeConditionsProducts
Mannich Reactionβ-keto esters + aminesPolysubstituted piperidones
Hydride ReductionCatalytic conditions4-Piperidols
CarbonylationUnder acidic conditionsFunctionalized derivatives

Green Chemistry Applications

Recent studies emphasize the importance of green chemistry principles in synthesizing this compound derivatives. The focus is on minimizing hazardous solvents and maximizing yield through environmentally friendly methods . This aligns with current trends towards sustainable practices in chemical manufacturing.

Mechanism of Action

The mechanism of action of (3-Methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the nitrogen atom in the piperidine ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and cellular metabolism .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3-Methylpiperidin-3-yl)methanol with six analogs, highlighting key structural and physicochemical differences:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Applications
This compound 221298-00-6 $ \text{C}7\text{H}{15}\text{NO} $ 129.20 3-methyl, 3-hydroxymethyl ≥95% Pharmaceutical intermediates
[3-(Pyridin-2-yl)piperidin-3-yl]methanol 1903245-67-9 $ \text{C}{11}\text{H}{14}\text{N}_2\text{O} $ 192.30 3-pyridinyl, 3-hydroxymethyl ≥95% Drug candidates, agrochemicals
(3-Amino-1-benzylpiperidin-3-yl)methanol 885268-85-9 $ \text{C}{13}\text{H}{20}\text{N}_2\text{O} $ 220.31 3-amino, 1-benzyl, 3-hydroxymethyl N/A Laboratory synthesis
(1-(Cyclopropylmethyl)piperidin-3-yl)methanol N/A $ \text{C}{10}\text{H}{19}\text{NO} $ 169.26 1-cyclopropylmethyl, 3-hydroxymethyl N/A Material science research
[1-(4-Methylbenzyl)piperidin-3-yl]methanol 415722-06-4 $ \text{C}{14}\text{H}{21}\text{NO} $ 219.32 1-(4-methylbenzyl), 3-hydroxymethyl N/A Unspecified research applications
2-(Methylamino)pyridine-3-methanol N/A $ \text{C}7\text{H}{10}\text{N}_2\text{O} $ 154.17 2-methylamino, 3-hydroxymethyl N/A Heterocyclic intermediate

Key Observations:

  • Substituent Effects on Molecular Weight: The addition of aromatic (e.g., benzyl, pyridinyl) or bulky (e.g., cyclopropylmethyl) groups increases molecular weight significantly, impacting solubility and reactivity.
  • Functional Group Diversity: Amino (in 885268-85-9) and pyridinyl (in 1903245-67-9) substituents introduce hydrogen-bonding or aromatic stacking capabilities, enhancing binding affinity in drug design .

Biological Activity

(3-Methylpiperidin-3-yl)methanol, a compound characterized by its piperidine ring structure with a methyl group at the 3-position and a hydroxymethyl group, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

  • Molecular Formula : C7_7H15_{15}NO
  • Molecular Weight : 129.20 g/mol
  • Structure : Contains a piperidine ring with a hydroxymethyl group attached to the nitrogen atom.

Research indicates that this compound interacts with various molecular targets, influencing several biological pathways. Key mechanisms include:

  • Neuroprotective Effects : The compound has shown potential in protecting neurons from damage, which may be beneficial in neurodegenerative diseases.
  • Receptor Binding : Interaction studies suggest that the compound exhibits binding affinity to neurotransmitter receptors, particularly those involved in neurological functions. Modifications to its structure can significantly alter its interaction profile, enhancing or diminishing pharmacological effects .

Biological Activities

The compound's biological activities are summarized as follows:

Activity Description
NeuroprotectionDemonstrated ability to protect neuronal cells from oxidative stress.
Anti-inflammatoryPotential use in reducing inflammation, as evidenced by related piperidine derivatives .
Analgesic PropertiesExhibits pain-relieving effects, particularly when modified with specific substituents .
Antiparasitic ActivityInvestigated for efficacy against malaria parasites; structural modifications enhance activity .

Case Studies and Research Findings

  • Neuroprotective Study :
    • A study highlighted the neuroprotective effects of this compound derivatives in models of oxidative stress. The results indicated a significant reduction in cell death rates compared to control groups, suggesting its potential for treating neurodegenerative conditions.
  • Anti-inflammatory Research :
    • In a synthesis project involving benzoxazolinone derivatives, it was found that introducing a 3-methylpiperidine substituent enhanced the anti-inflammatory properties of the resulting compounds. These findings suggest that this compound could serve as a valuable building block for developing new anti-inflammatory agents .
  • Analgesic Activity Assessment :
    • A series of compounds derived from this compound were tested for analgesic activity using animal models. The results indicated that certain derivatives exhibited significant pain relief comparable to traditional analgesics but with fewer side effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-(But-3-yn-1-yl)-3-methylpiperidin-3-ylmethanolContains a butynyl group instead of hydroxymethylPotentially different reactivity due to alkyne
(R)-(6-Methylpiperidin-3-yl)methanolMethyl group at position 6 instead of position 3Different biological activity profile
(R)-(-)-Diphenyl-(N-methylpiperidin-3-yl)methanolContains diphenyl substituentsEnhanced binding affinity due to aromatic rings

Q & A

Q. What are the optimal synthetic routes for (3-Methylpiperidin-3-yl)methanol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves reductive amination or nucleophilic substitution. For example, palladium-catalyzed hydrogenation of acetylenic precursors (e.g., using Lindlar catalysts or ligand-modified Pd nanoparticles) can achieve selective reduction while preserving stereochemistry . Acidic or basic conditions may influence migration reactions in propargyl alcohol intermediates, as seen in ruthenium-catalyzed systems . To optimize yields, consider:
  • Catalyst selection : Palladium nanoparticles for controlled hydrogenation .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance reactivity in fluorinated pyridine derivatives .
  • Temperature : Moderate heating (40–60°C) to avoid side reactions in propargyl alcohol rearrangements .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR spectroscopy : Focus on δ 1.2–1.5 ppm (piperidine methyl groups) and δ 3.5–4.0 ppm (methanol -CH2OH) .
  • HPLC-MS : Monitor for impurities using C18 columns and methanol/water gradients (e.g., 70:30 v/v) .
  • FT-IR : Confirm hydroxyl (-OH) stretching at ~3300 cm⁻¹ and C-N stretches near 1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to GHS guidelines for piperidine derivatives:
  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritation (H335) and skin sensitivity (H315) .
  • Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation .
  • Emergency response : For spills, neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations can map reaction pathways:
  • Electrostatic potential surfaces : Identify nucleophilic sites (e.g., hydroxyl group) for functionalization .
  • Transition state analysis : Simulate steric effects from the 3-methyl group on ring-opening reactions .
  • AI-driven tools : Platforms like PubChem’s synthesis planners propose routes using databases of analogous piperidine derivatives .

Q. What strategies resolve contradictory data in regioselective functionalization of this compound?

  • Methodological Answer : Address inconsistencies via:
  • Isotopic labeling : Use deuterated reagents to track hydrogen migration in rearrangement reactions .
  • Comparative kinetics : Compare reaction rates under varying pH and solvent polarities to identify dominant mechanisms .
  • Cross-validation : Pair HPLC-MS data with X-ray crystallography to confirm regiochemical outcomes .

Q. How does the 3-methyl group influence the compound’s biological activity in drug discovery contexts?

  • Methodological Answer : The methyl group enhances:
  • Lipophilicity : LogP increases by ~0.5 units compared to unmethylated analogs, improving membrane permeability .
  • Target binding : Molecular docking studies show steric complementarity with hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Metabolic stability : In vitro assays with liver microsomes indicate reduced CYP450-mediated oxidation due to steric shielding .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(3-Methylpiperidin-3-yl)methanol
Reactant of Route 2
(3-Methylpiperidin-3-yl)methanol

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